

Improving lobenguane I-123 image quality with medium-energy collimators

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *lobenguane I-123*

Cat. No.: *B1672011*

[Get Quote](#)

Technical Support Center: Optimizing lobenguane I-123 Imaging

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing **lobenguane I-123** for imaging studies. The focus is on enhancing image quality through the use of medium-energy (ME) collimators.

Frequently Asked Questions (FAQs)

Q1: Why is image quality often suboptimal when using low-energy high-resolution (LEHR) collimators for **lobenguane I-123** imaging?

A1: While **lobenguane I-123** has a primary gamma-ray emission of 159-keV, it also has a small number of high-energy photon emissions (above 400 keV).^[1] LEHR collimators have thin septa (0.13-0.16 mm) that are ineffective at stopping these high-energy photons.^[1] This leads to septal penetration, where photons pass through the collimator walls and are detected, causing increased image noise, reduced contrast, and a general degradation of image quality.^{[2][3]}

Q2: How do medium-energy (ME) collimators improve **lobenguane I-123** image quality?

A2: ME collimators have thicker septa (approximately 1.14 mm) compared to LEHR collimators.

[1] This increased thickness significantly reduces the septal penetration of high-energy photons.[1][4] The result is a marked improvement in image quality, characterized by higher contrast, lower noise, and fewer scattered events appearing outside the boundaries of the imaged object.[2][4][5]

Q3: What are the main artifacts encountered in I-123 imaging with LEHR collimators?

A3: The primary artifact is "star" artifact or septal penetration, which manifests as a star-like pattern emanating from areas of high tracer uptake.[6] Another common issue is increased background noise and reduced contrast, making it difficult to delineate structures accurately.[5] Events being localized outside the boundary of the phantom or patient are also a clear indicator of septal penetration.[4]

Q4: Will using an ME collimator negatively impact spatial resolution?

A4: While ME collimators may have slightly lower spatial resolution compared to LEHR collimators when measured with a line source in the air, the overall image quality for I-123 imaging is substantially better.[7][8] The reduction in septal penetration and improvement in contrast with an ME collimator generally outweigh the loss of spatial resolution, leading to a net improvement in diagnostic image quality.[5]

Q5: Is scatter correction still necessary when using an ME collimator for I-123 imaging?

A5: While ME collimators significantly reduce scatter from high-energy photons, scatter correction methods can still be beneficial for quantitative analysis.[3][9] Techniques like the triple-energy window (TEW) method can further improve the accuracy of uptake measurements.[10]

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
High background noise and poor contrast in I-123 images.	Use of a low-energy high-resolution (LEHR) collimator leading to septal penetration from high-energy photons. [2] [3]	Switch to a medium-energy (ME) collimator. The thicker septa of the ME collimator will reduce septal penetration, leading to improved contrast and lower noise. [1] [4]
"Star" artifacts appearing around areas of high tracer uptake.	Septal penetration of high-energy photons through the thin septa of an LEHR collimator. [6]	Utilize an ME collimator to block these high-energy photons and eliminate the artifact. [2]
Quantitative uptake values (e.g., Heart-to-Mediastinum ratio) seem inaccurate.	Contamination of counts from adjacent structures due to scatter and septal penetration with an LEHR collimator. [11] [12]	Employ an ME collimator for more accurate quantitative assessment. [11] Consider implementing scatter correction techniques for further refinement. [10]
SPECT images appear distorted or have uniformity issues.	Septal penetration artifacts from LEHR collimators can distort the planar images used for SPECT reconstruction. [13]	Acquire SPECT data using an ME collimator to ensure the integrity of the projection images and the reconstructed volume. [2]

Quantitative Data Summary

The following tables summarize key quantitative data from comparative studies of different collimators for I-123 imaging.

Table 1: Collimator Characteristics

Collimator Type	Septal Thickness (mm)
Low-Energy High-Resolution (LEHR)	0.13 - 0.16 [1]
Medium-Energy (ME)	1.14 [1]

Table 2: Collimator Sensitivity

Collimator Type	Sensitivity at 0 cm (cpm/kBq)	Sensitivity at 10 cm (cpm/kBq)
Low-Energy Ultra-High-Resolution (LEUHR)	6.59[1]	5.51[1]
Low-Energy High-Resolution (LEHR)	14.32[1]	12.30[1]
Medium-Energy (ME)	8.00[1]	8.00[1]

Table 3: Photopeak to Scatter Ratio

Collimator Type	159-keV Photopeak to Scatter Activity Ratio
Low-Energy High-Resolution (LEHR)	2.9[3]
Low-Energy All-Purpose (LEAP)	3.6[3]
Medium-Energy (ME)	5.9[3]

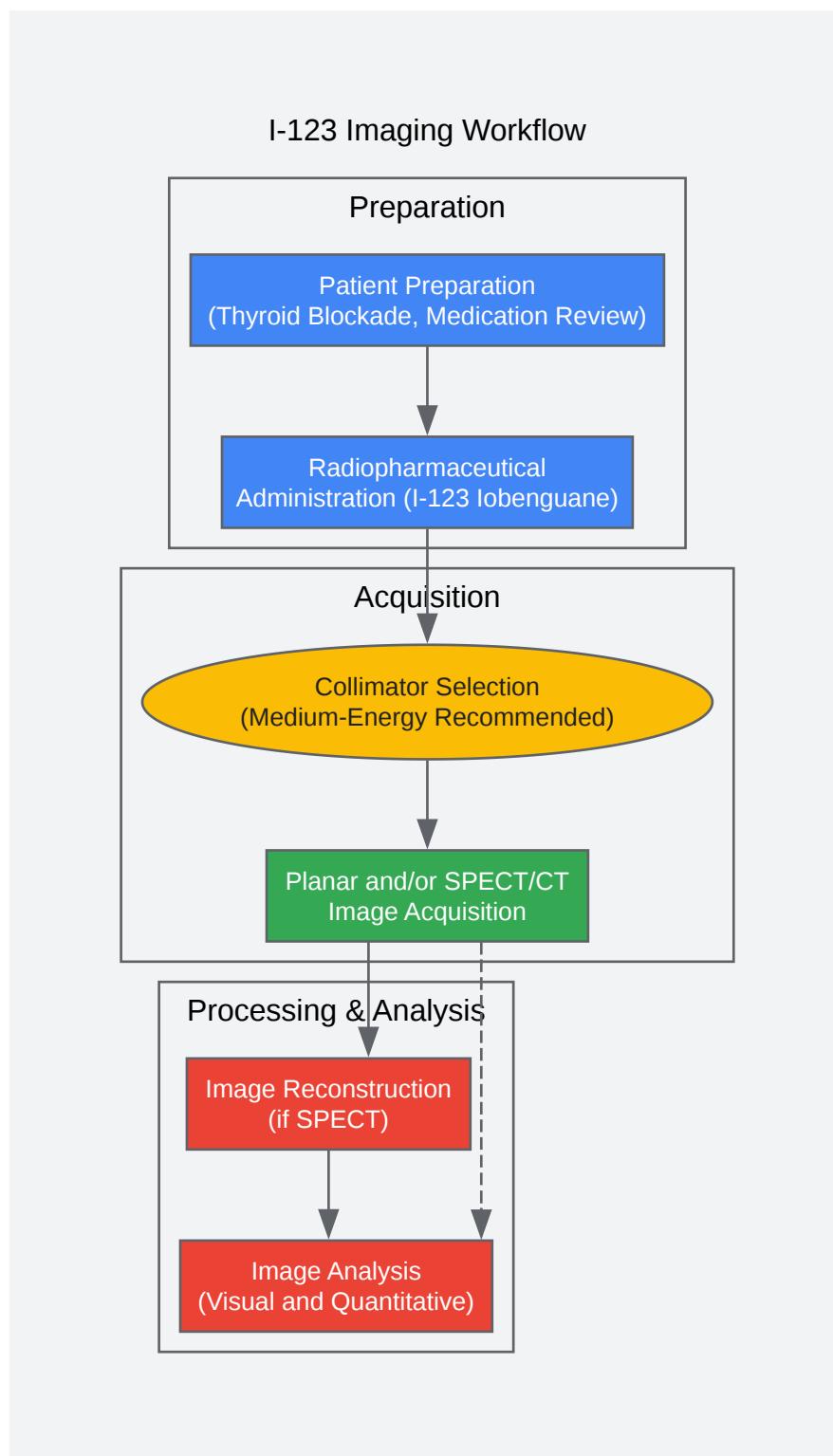
Experimental Protocols

Protocol 1: Phantom Imaging for Image Quality Assessment

This protocol is adapted from studies comparing LEHR and ME collimators using a Jaszczak phantom.[2]

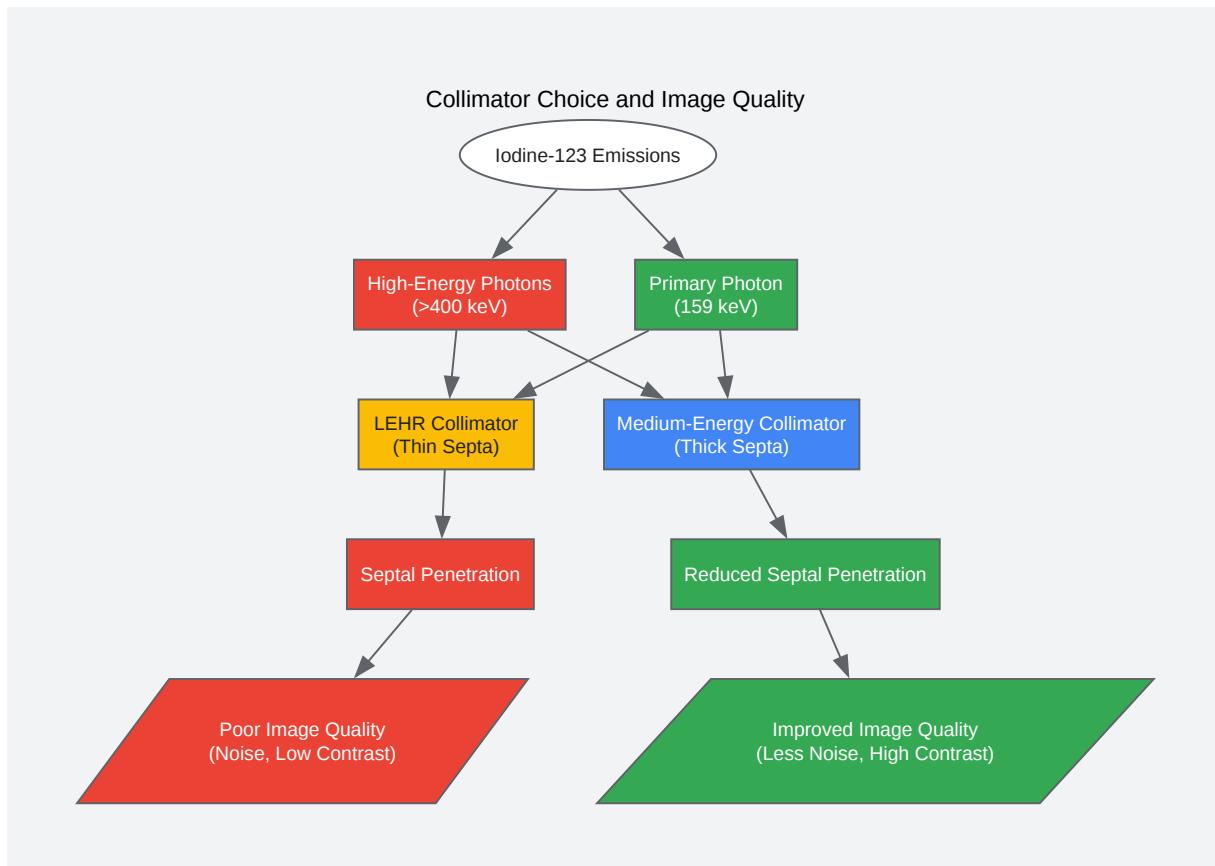
- Phantom Preparation:
 - Fill a Jaszczak phantom with a solution of Iodine-123.
 - If simulating hot spot imaging, fit the phantom with fillable spheres of various diameters.[2]
- Image Acquisition (Planar):

- Position the phantom directly on the collimator.
- Acquire planar images using both an LEHR and an ME collimator.
- Acquire images for a set number of counts (e.g., 300,000, 500,000, and 1,000,000 counts).[2]
- Image Acquisition (SPECT):
 - Acquire SPECT data with both collimators.
 - Set the acquisition time per projection to collect a target number of counts in the first projection (e.g., 24,000 counts).[2]
- Image Analysis:
 - Visually compare the resulting planar and SPECT images for:
 - Resolution of the hot spheres.
 - Contrast between the hot spots and the background.
 - Presence of counts appearing outside the phantom boundaries.[2]


Protocol 2: Clinical Imaging Protocol for **lobenguane I-123**

This protocol is based on established guidelines for I-123 MIBG scintigraphy.[14]

- Patient Preparation:
 - Administer thyroid blockade to patients at risk of iodine-123 accumulation in the thyroid. [15]
 - If medically feasible, withdraw medications that may interfere with lobenguane uptake.[15]
- Radiopharmaceutical Administration:
 - Administer the appropriate dose of **lobenguane I-123**. For adults and patients ≥ 70 kg, the typical dose is 10 mCi.[16]


- Image Acquisition:
 - Imaging is typically performed 20 to 24 hours after tracer injection.[14]
 - Acquire anterior and posterior planar static images of the head and neck, thorax, abdomen, and pelvis.
 - Use a medium-energy collimator.[14]
 - Set the energy window to 20% centered at the 159 keV photopeak.[14]
 - Acquire each image for 10-15 minutes using a 256x256 matrix.[14]
- Optional SPECT/CT:
 - Perform a SPECT or SPECT/CT scan over anatomical regions showing pathological tracer uptake on planar images.
 - Acquire SPECT data over a 360° orbit with 6° angle steps and 30-45 seconds per stop, using a 128x128 matrix.[14]

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for **lobenguane I-123** Imaging.

[Click to download full resolution via product page](#)

Caption: Impact of Collimator Choice on Image Quality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Improved quality of pediatric 123I-MIBG images with medium-energy collimators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Influence of high-energy photons on the spectrum of iodine-123 with low- and medium-energy collimators: consequences for imaging with 123I-labelled compounds in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. skat.ihmc.us [skat.ihmc.us]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. Optimal collimator choice for sequential iodine-123 and technetium-99m imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collimator Selection in Nuclear Medicine Imaging Using I-123 Generated by Te-124 Reaction [inis.iaea.org]
- 9. researchgate.net [researchgate.net]
- 10. Correction of iodine-123-labeled meta-iodobenzylguanidine uptake with multi-window methods for standardization of the heart-to-mediastinum ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.teikyo.jp [pure.teikyo.jp]
- 12. Effect of collimator choice on quantitative assessment of cardiac iodine 123 MIBG uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of low- and medium-energy collimators for SPECT imaging with iodine-123-labeled antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. EANM 2012 guidelines for radionuclide imaging of phaeochromocytoma and paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Welcome to GE HealthCare | GE HealthCare (United States) [gehealthcare.com]
- 16. I-123 iobenguane (MIBG) - Radio Rx [radiopharmaceuticals.info]
- To cite this document: BenchChem. [Improving iobenguane I-123 image quality with medium-energy collimators]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1672011#improving-iobenguane-i-123-image-quality-with-medium-energy-collimators>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com